molecular formula C11H14N2O3-2 B8561714 Isophorone DI-isocyanate

Isophorone DI-isocyanate

Cat. No. B8561714
M. Wt: 222.24 g/mol
InChI Key: GHHBMLHLWFGKHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04940773

Procedure details

1,3-bis-(isocyanato-methyl)-cyclohexane (H6XDI) isophorone-di-isocyanate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
N(C[CH:5]1[CH2:10][CH2:9][CH2:8][CH:7]([CH2:11][N:12]=[C:13]=[O:14])[CH2:6]1)=C=O.[N-:15]=[C:16]=[O:17].[N-]=[C:19]=O.O=C1CC(C)(C)CC(C)=C1>>[N:12]([CH2:11][CH:7]1[CH2:6][CH2:5][CH:10]([CH2:19][N:15]=[C:16]=[O:17])[CH2:9][CH2:8]1)=[C:13]=[O:14] |f:1.2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N(=C=O)CC1CC(CCC1)CN=C=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N-]=C=O.[N-]=C=O.O=C1C=C(CC(C)(C)C1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
N(=C=O)CC1CCC(CC1)CN=C=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.